3-(3,4-Dimethylphenyl)propanamide
Description
3-(3,4-Dimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 3,4-dimethylphenyl group at the terminal carbon. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.35) and a molecular weight of 243.31 g/mol (C₁₄H₁₇N₃O) . Its stereochemistry is achiral, and the polar surface area (37.89 Ų) suggests moderate solubility in polar solvents .
Properties
CAS No. |
17283-13-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H2,12,13) |
InChI Key |
YMYNDPHFUNUQDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CCC(=O)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N)C |
Synonyms |
3-(3,4-DIMETHYL-PHENYL)-PROPIONAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Several analogues of 3-(3,4-dimethylphenyl)propanamide have been synthesized, differing in substituent positions, heterocyclic moieties, and functional groups. Key examples include:
Key Observations :
- Substituent Effects on Melting Points : The oxadiazole-sulfonyl-piperidine derivative (7g) exhibits a lower melting point (78–80°C) compared to the piperazinyl-furoyl analogue (5o, 128–130°C), likely due to reduced crystallinity from the bulky oxadiazole group .
- Molecular Weight Variations : The addition of sulfonyl and oxadiazole groups in 7g increases molecular weight (535 g/mol) significantly compared to simpler derivatives like the pyrazole-substituted compound (243.31 g/mol) .
Spectroscopic and Analytical Comparisons
IR Spectroscopy :
- All compounds show characteristic amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹). The oxadiazole-containing 7g displays additional S=O stretches (~1350 cm⁻¹) from the sulfonyl group .
- The piperazinyl-furoyl derivative (5o) exhibits C-O-C stretches (~1250 cm⁻¹) from the furan ring .
NMR Spectroscopy :
Mass Spectrometry :
- Molecular ion peaks (e.g., m/z 535 for 7g) confirm molecular weights, with fragmentation patterns reflecting loss of sulfonyl (-SO₂) or furoyl (-C₄H₃O₂) groups .
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